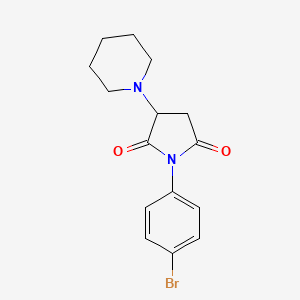
1-(4-Bromophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione, commonly known as BPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BPPD belongs to the class of pyrrolidine compounds and has been extensively studied for its pharmacological properties.
Scientific Research Applications
Anticonvulsant Activity
1-(4-Bromophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione and related compounds have been investigated for their anticonvulsant properties. Studies have demonstrated the effectiveness of these compounds in seizure models, indicating their potential as antiepileptic agents (Obniska, Rzepka, Kamiński, 2012), (Rybka, Obniska, Żmudzki, Koczurkiewicz, Wójcik-Pszczoła, Pękala, Bryła, Rapacz, 2017), (Obniska, Zagórska, 2003).
Chemical Synthesis
Research has focused on the synthesis of this compound and its derivatives. For instance, methods for efficient synthesis have been developed, highlighting the compound's significance in medicinal chemistry (Smaliy, Chaykovskaya, Yurchenko, Lakhtadyr, Yurchenko, Shtil, Kostuk, 2011). These synthetic pathways are crucial for producing the compound in quantities sufficient for further research and potential therapeutic applications.
Luminescent Polymers
The compound has been utilized in the synthesis of highly luminescent polymers. These polymers, containing pyrrolo[3,4-c]pyrrole-1,4-dione units, show strong fluorescence and solubility in common organic solvents, suggesting their utility in various applications (Zhang, Tieke, 2008).
Antimicrobial and Antitubercular Activities
Some derivatives of this compound have shown promising antimicrobial and antitubercular activities. These findings suggest the potential for these compounds to be developed into new antimicrobial agents (Dandia, Jain, Laxkar, 2013).
Anti-Cancer and Anti-Inflammatory Properties
4-(Pyrrolidine-2,5‑dione‑1-yl)phenol, a related compound, has demonstrated significant anti-inflammatory and anticancer activities. This suggests the potential of these compounds in the development of new therapeutic agents (Zulfiqar, Haroon, Baig, Tariq, Ahmad, Tahir, Akhtar, 2021).
properties
IUPAC Name |
1-(4-bromophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c16-11-4-6-12(7-5-11)18-14(19)10-13(15(18)20)17-8-2-1-3-9-17/h4-7,13H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLERWQXUOJLMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2420494.png)
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate, sulfuric acid](/img/structure/B2420495.png)
![2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2420496.png)
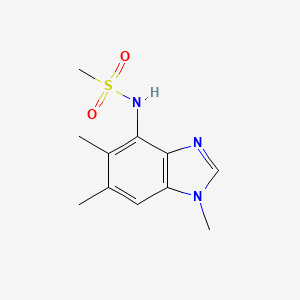
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2420503.png)
![4,6-Dimethoxy-2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2420505.png)

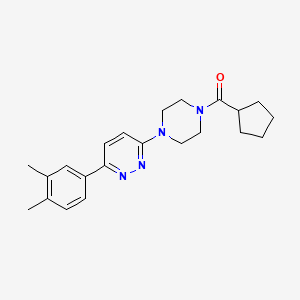
![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2420511.png)
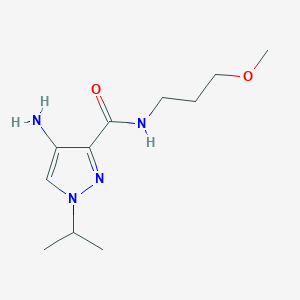
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2420513.png)
![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2420514.png)
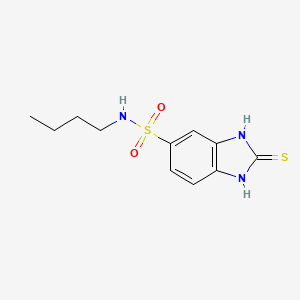
![7-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2420516.png)